Cas no 2227915-01-5 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)

(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine
- EN300-1790571
- 2227915-01-5
-
- インチ: 1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3/t8-/m1/s1
- InChIKey: SIRVADOCRBAFDI-MRVPVSSYSA-N
- ほほえんだ: N1(C)C=CC2C=C(C=CC1=2)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 174.115698455g/mol
- どういたいしつりょう: 174.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790571-10.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1790571-1.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1790571-2.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1790571-1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1790571-0.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1790571-0.25g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1790571-5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1790571-10g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1790571-0.1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1790571-5.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine |
2227915-01-5 | 5g |
$3396.0 | 2023-05-26 |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amineに関する追加情報
CAS No. 2227915-01-5: A Novel (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine Compound with Promising Therapeutic Potential
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine, identified by its CAS No. 2227915-01-5, represents a structurally unique molecule with potential applications in pharmaceutical research. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities ranging from neuroprotection to anti-inflammatory effects. Recent studies have highlighted its role in modulating key signaling pathways, making it a candidate for further exploration in drug development.
The molecular structure of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine features a chiral center at the ethylamine moiety, which is critical for its pharmacological activity. The indole ring, substituted with a methyl group at the 1-position, contributes to its ability to interact with various protein targets. This structural feature is particularly relevant in the context of receptor binding and enzyme inhibition, as demonstrated in recent in vitro studies.
Research published in the Journal of Medicinal Chemistry (2023) has shown that (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine exhibits potent inhibitory activity against the enzyme acetylcholinesterase, a target implicated in neurodegenerative diseases. The compound's mechanism of action involves competitive inhibition, as evidenced by its binding affinity to the active site of the enzyme. This finding aligns with the growing interest in indole-based compounds for the treatment of Alzheimer's disease.
Another significant study from the European Journal of Medicinal Chemistry (2024) explored the anti-inflammatory properties of (1R)-1-(1-methyl-1H-indol-5-yl)eth,an-1-amine. The research demonstrated its ability to suppress the NF-κB pathway, a key regulator of inflammatory responses. This activity was observed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
The synthesis of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine involves a multi-step process that begins with the preparation of the indole core. The methyl group at the 1-position is introduced through a selective alkylation reaction, while the ethylamine moiety is incorporated via an amide formation. These synthetic strategies are critical for optimizing the compound's stereochemistry and functional group placement, which are essential for its biological activity.
Recent advances in computational chemistry have enabled the prediction of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine's interaction with target proteins. Molecular docking studies have identified potential binding sites on enzymes such as monoamine oxidase (MAO), which is relevant to its antidepressant-like effects. These computational models provide valuable insights into the compound's mechanism of action and guide the design of more potent derivatives.
The pharmacokinetic profile of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine is another area of active research. Studies have shown that the compound exhibits good solubility and permeability, which are desirable properties for oral administration. However, further investigations are needed to determine its metabolic stability and potential for drug-drug interactions, particularly in combination therapies.
Compared to existing therapeutics, (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine offers several advantages. Its ability to target multiple pathways simultaneously may reduce the risk of resistance development, a common challenge in chronic disease management. Additionally, the compound's structural flexibility allows for the design of prodrugs or modified analogs with improved bioavailability and reduced side effects.
Current clinical research on (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine is primarily focused on preclinical models. Animal studies have demonstrated its efficacy in reducing neuroinflammation and improving cognitive function in models of Parkinson's disease. These results have paved the way for further translational research, including the development of human trials to evaluate its therapeutic potential.
Challenges remain in the development of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine as a therapeutic agent. One key issue is the optimization of its stereochemical configuration to maximize potency while minimizing toxic side effects. Additionally, the compound's long-term safety profile requires further investigation, particularly in patient populations with comorbid conditions.
In conclusion, (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine represents a promising candidate for pharmaceutical development, with potential applications in neurodegenerative and inflammatory diseases. The compound's unique structure and diverse biological activities underscore the importance of continued research to fully realize its therapeutic potential.
2227915-01-5 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine) 関連製品
- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)
- 2171437-94-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidohexanoic acid)
- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)
- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)
- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)
- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)
- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)



